Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate
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Overview
Description
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates It features a pyridine ring attached to a 2,3,4-trimethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of pyridine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding sulfonamide .
Scientific Research Applications
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridin-2-yl benzenesulfonate: Lacks the methyl groups, which may affect its reactivity and solubility.
2,3,4-Trimethylbenzenesulfonate: Lacks the pyridine ring, which may reduce its potential for biological interactions.
Uniqueness: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is unique due to the presence of both the pyridine ring and the 2,3,4-trimethylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced solubility and the ability to participate in diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications .
Biological Activity
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate (PTBS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
PTBS is characterized by a pyridine ring substituted with a sulfonate group and a trimethylbenzene moiety. The presence of these functional groups contributes to its solubility and ability to interact with biological macromolecules.
The biological activity of PTBS is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonate group is known to enhance the compound's interaction with proteins, potentially allowing for selective inhibition of key enzymes involved in disease processes.
- Enzyme Inhibition : PTBS has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell proliferation and survival. The inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antiviral Activity : Research indicates that compounds similar to PTBS exhibit antiviral properties by disrupting viral replication processes. This mechanism may involve the inhibition of viral proteases or polymerases, making PTBS a candidate for further antiviral studies .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that PTBS exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). At concentrations around 17 µM, PTBS induced apoptosis, suggesting its potential as an anticancer agent .
- Antiviral Studies : A recent study explored the antiviral effects of pyridine-based compounds against SARS-CoV-2. The results indicated that these compounds could inhibit viral replication in vitro, highlighting the need for further investigation into the antiviral potential of PTBS .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridine and sulfonate groups can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic system enhances enzyme inhibition potency .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of PTBS to various target proteins. These studies reveal that PTBS can effectively bind to the ATP-binding pocket of PI3K, forming critical interactions that stabilize the enzyme-inhibitor complex .
Properties
IUPAC Name |
pyridin-2-yl 2,3,4-trimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-7-8-13(12(3)11(10)2)19(16,17)18-14-6-4-5-9-15-14/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYTUZDWZBMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.